REACTION_CXSMILES
|
FC(F)(F)C(O)=O.N1(C2N=CC(C3SC4C=C(C(OCC)=O)C=CC=4N=3)=CC=2)CCNCC1.[CH3:34][O:35][C:36]1[CH:63]=[CH:62][C:39]2[N:40]=[C:41]([C:43]3[CH:44]=[CH:45][C:46]([N:49]4[CH2:54][CH2:53][N:52](C(OC(C)(C)C)=O)[CH2:51][CH2:50]4)=[N:47][CH:48]=3)[S:42][C:38]=2[CH:37]=1.[OH-].[Na+].C(=O)([O-])O.[Na+]>C(Cl)Cl>[CH3:34][O:35][C:36]1[CH:63]=[CH:62][C:39]2[N:40]=[C:41]([C:43]3[CH:48]=[N:47][C:46]([N:49]4[CH2:54][CH2:53][NH:52][CH2:51][CH2:50]4)=[CH:45][CH:44]=3)[S:42][C:38]=2[CH:37]=1 |f:0.1,3.4,5.6|
|
Name
|
ethyl 2-(6-piperazin-1-ylpyridin-3-yl)-1,3-benzothiazole-6-carboxylate trifluoroacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F.N1(CCNCC1)C1=CC=C(C=N1)C=1SC2=C(N1)C=CC(=C2)C(=O)OCC
|
Name
|
tert-butyl 4-[5-(6-methoxy-1,3-benzothiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(N=C(S2)C=2C=CC(=NC2)N2CCN(CC2)C(=O)OC(C)(C)C)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
6-Methoxy-2-(6-piperazin-1-ylpyridin-3-yl)-1,3-benzothiazole was prepared
|
Type
|
CUSTOM
|
Details
|
after completion of the reaction
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=C(N=C(S2)C=2C=NC(=CC2)N2CCNCC2)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.15 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |